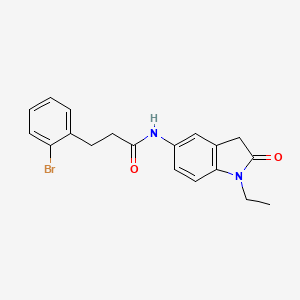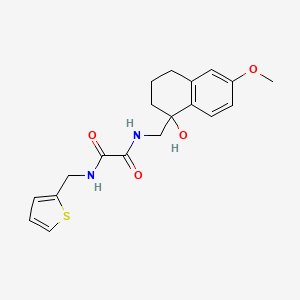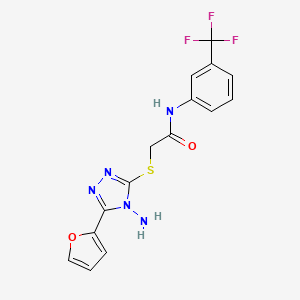![molecular formula C13H17NO3 B2409700 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid CAS No. 33214-72-1](/img/structure/B2409700.png)
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various medical conditions such as arthritis, menstrual cramps, and acute pain. Celecoxib is a COX-2 inhibitor, which means it selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, thereby reducing inflammation and pain.
作用機序
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting the activity of COX-2, 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid has also been shown to reduce the levels of vascular endothelial growth factor (VEGF), which is involved in the growth and spread of cancer cells. Additionally, 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid is its selectivity for COX-2 enzyme, which reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid also has a longer half-life compared to other NSAIDs, which allows for less frequent dosing. However, one of the limitations of 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid is its potential for cardiovascular side effects, which has led to its limited use in certain patient populations.
将来の方向性
There are several future directions for research on 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid. One potential direction is the development of new COX-2 inhibitors with improved selectivity and safety profiles. Another direction is the investigation of the potential role of 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid in the prevention and treatment of other medical conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid and to identify potential biomarkers for monitoring its therapeutic effects.
合成法
The synthesis of 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid involves the reaction of 4-bromoaniline with 2-dimethylaminoethyl acrylate in the presence of a palladium catalyst to form 4-(dimethylamino)-2-styrylbenzene-1-bromide. This intermediate compound is then reacted with methyl 3-methylbut-2-enoate in the presence of a base to form 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid.
科学的研究の応用
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid has also been studied for its potential role in the prevention and treatment of various types of cancer, including colorectal, breast, and lung cancer. Additionally, 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(4-acetamidophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(15)14-11-6-4-10(5-7-11)13(2,3)8-12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFTMSMFHHGSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

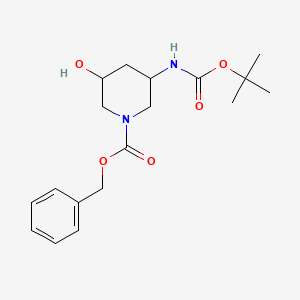
![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)
![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)
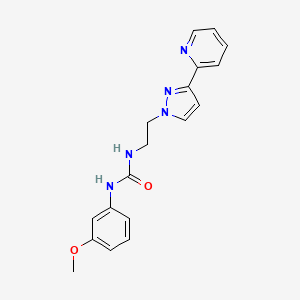
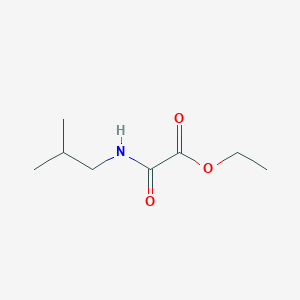
![[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate](/img/structure/B2409625.png)
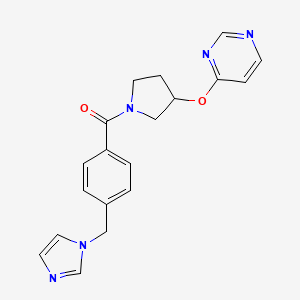
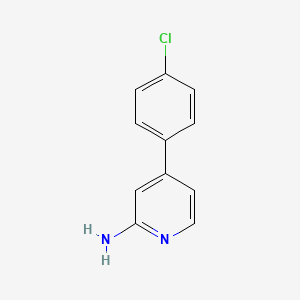
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)
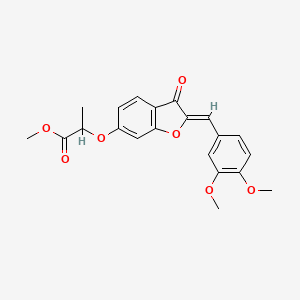
![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)
